5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule featuring multiple pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the triazole ring. Key steps include:
Formation of Pyrazole Intermediates: The initial step involves the synthesis of 4-bromo-1H-pyrazole and 4-methylbenzyl-1H-pyrazole through cyclization reactions of appropriate precursors.
Coupling Reactions: The pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under controlled conditions.
Triazole Ring Formation: The final step involves the cyclization to form the 1,2,4-triazole ring, typically using a thiol-containing reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Azide or thiol-substituted pyrazole derivatives.
Scientific Research Applications
5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique electronic properties.
Chemical Biology: Employed as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-methylbenzyl-1H-pyrazole
- 1,2,4-triazole derivatives
Uniqueness
The uniqueness of 5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its complex structure, combining multiple pyrazole and triazole rings
Properties
IUPAC Name |
3-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN9S/c1-14-2-4-15(5-3-14)10-28-12-17(9-23-28)30-19(24-25-20(30)31)18-6-7-27(26-18)13-29-11-16(21)8-22-29/h2-9,11-12H,10,13H2,1H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSJQLWIVKQXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=NN(C=C4)CN5C=C(C=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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